molecular formula C22H19N3O3S B4556430 5-(4-methoxyphenyl)-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-1,2-oxazole-3-carboxamide

5-(4-methoxyphenyl)-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-1,2-oxazole-3-carboxamide

Cat. No.: B4556430
M. Wt: 405.5 g/mol
InChI Key: NQLIZQMTUBAJFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-methoxyphenyl)-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, a thiazolyl group, and an oxazole carboxamide group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 5-(4-methoxyphenyl)-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the thiazole ring: This can be achieved through the reaction of a suitable thioamide with an α-haloketone.

    Introduction of the methoxyphenyl group: This step involves the coupling of the thiazole intermediate with a methoxyphenyl derivative.

    Formation of the oxazole ring: This can be done through cyclization reactions involving appropriate precursors.

    Final coupling: The final step involves coupling the oxazole intermediate with the thiazole intermediate under suitable conditions to form the desired compound.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

5-(4-methoxyphenyl)-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl and thiazole rings, using reagents like halogens or nucleophiles.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for the development of new drugs.

    Medicine: Research may explore its potential therapeutic effects, particularly in areas such as anti-inflammatory or anticancer activity.

    Industry: It could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-1,2-oxazole-3-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a desired therapeutic effect. The pathways involved would be specific to the target and the biological system under study.

Comparison with Similar Compounds

Similar compounds to 5-(4-methoxyphenyl)-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-1,2-oxazole-3-carboxamide include other thiazole and oxazole derivatives. These compounds may share similar structural features but differ in their functional groups or substituents, leading to differences in their chemical reactivity and biological activity. Examples of similar compounds include:

    2-(4-methoxyphenyl)-1,3-thiazole: A simpler thiazole derivative with a methoxyphenyl group.

    4-(3-methylphenyl)-1,2-oxazole: An oxazole derivative with a methylphenyl group.

    N-(4-methoxyphenyl)-1,3-thiazole-2-carboxamide: A thiazole carboxamide with a methoxyphenyl group.

These comparisons highlight the unique combination of functional groups in this compound, which may confer distinct properties and applications.

Properties

IUPAC Name

5-(4-methoxyphenyl)-N-[[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-14-4-3-5-16(10-14)22-24-17(13-29-22)12-23-21(26)19-11-20(28-25-19)15-6-8-18(27-2)9-7-15/h3-11,13H,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLIZQMTUBAJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CS2)CNC(=O)C3=NOC(=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-methoxyphenyl)-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-1,2-oxazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
5-(4-methoxyphenyl)-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-1,2-oxazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
5-(4-methoxyphenyl)-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-1,2-oxazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
5-(4-methoxyphenyl)-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-1,2-oxazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
5-(4-methoxyphenyl)-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-1,2-oxazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
5-(4-methoxyphenyl)-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-1,2-oxazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.